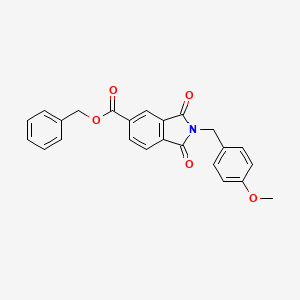
benzyl 2-(4-methoxybenzyl)-1,3-dioxo-5-isoindolinecarboxylate
Übersicht
Beschreibung
Benzyl 2-(4-methoxybenzyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C24H19NO5 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.12632271 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Oxidation of Benzyl Alcohol Derivatives : A study by Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, on a titanium dioxide photocatalyst under an O2 atmosphere. This process was efficient under both UV-light and visible light irradiation, highlighting its potential for selective photocatalytic oxidation applications (Higashimoto et al., 2009).
Synthesis of Phenethylamines from Phenylacetonitriles : Research by Short et al. (1973) focused on synthesizing phenethylamines from phenylacetonitriles derived from benzylamines, including compounds related to 4-methoxybenzyl derivatives. This study's methodology could be relevant for the synthesis of various pharmaceutical and chemical compounds (Short et al., 1973).
Potential Pro-drug System in Anticancer Drugs : Berry et al. (1997) explored the synthesis of 5-substituted isoquinolin-1-ones, including those methylated with 4-methoxybenzyl chloride. These compounds were studied for their potential as pro-drugs that could selectively release therapeutic drugs in hypoxic solid tumors, particularly relevant in cancer treatment (Berry et al., 1997).
Selective Deprotection of Hydroxy Functions : Horita et al. (1986) researched the selective deprotection of hydroxy functions in compounds, including 4-methoxybenzyl derivatives. This study provided insights into the selective deprotection techniques, which could be crucial in the synthesis of complex organic molecules (Horita et al., 1986).
Intramolecular Friedel–Crafts-Type Cyclizations : A study by Yamashiro et al. (2019) reported on silver-mediated intramolecular Friedel–Crafts-type cyclizations of 2-benzyloxy-3-bromoindolines, including those with 4-methoxybenzyloxy derivatives. This process yielded new families of compounds, demonstrating the versatility of these cyclizations in organic synthesis (Yamashiro et al., 2019).
Liquid Crystals as Stationary Phases in Chromatography : Naikwadi et al. (1980) synthesized liquid crystals, including those with 4-methoxybenzyl derivatives, for use as stationary phases in gas-liquid chromatography. These compounds showed potential for separating complex mixtures, indicating their importance in analytical chemistry (Naikwadi et al., 1980).
Electrophilic Substitution in Indoles : Biswas and Jackson (1969) investigated the electrophilic substitution in indoles, including compounds like 3-benzyl-2-p-methoxybenzylindole. This research is significant for understanding reaction mechanisms in organic chemistry (Biswas & Jackson, 1969).
Eigenschaften
IUPAC Name |
benzyl 2-[(4-methoxyphenyl)methyl]-1,3-dioxoisoindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-29-19-10-7-16(8-11-19)14-25-22(26)20-12-9-18(13-21(20)23(25)27)24(28)30-15-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBPJTXFYTWPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


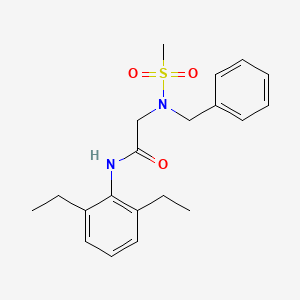
![3-benzyl-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline](/img/structure/B4576166.png)
![2-{1-[2-(morpholin-4-yl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol](/img/structure/B4576173.png)
![(5E)-1-(3,4-dimethylphenyl)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4576181.png)
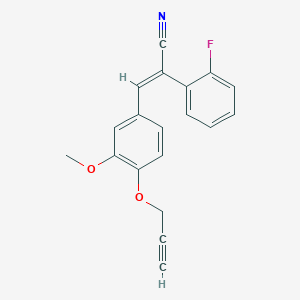
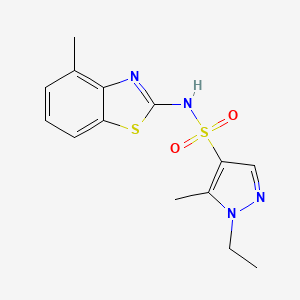
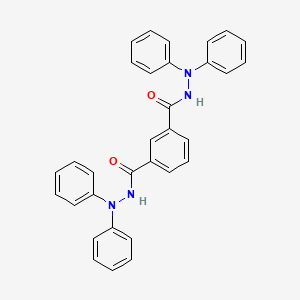
![methyl [5-(2,5-dimethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4576209.png)
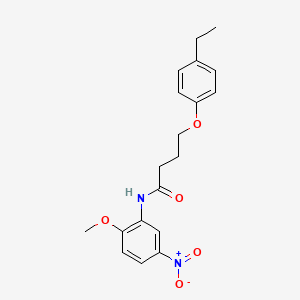
![methyl 4-ethyl-5-methyl-2-({[(2'-nitro-4-biphenylyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4576229.png)
![N-(4-chlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4576236.png)
![N-(2-methoxybenzyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B4576249.png)
![N-(2-hydroxyphenyl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4576251.png)
![2-[{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B4576264.png)
